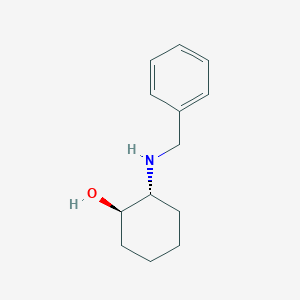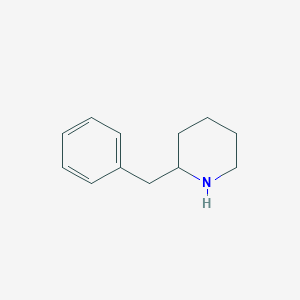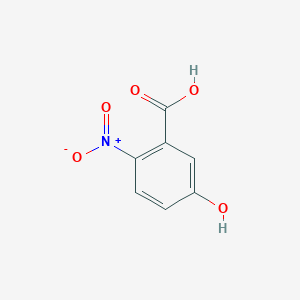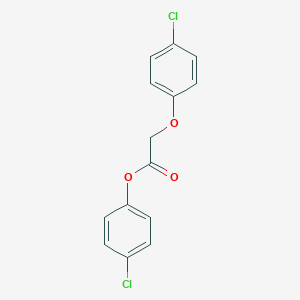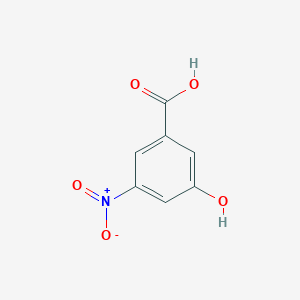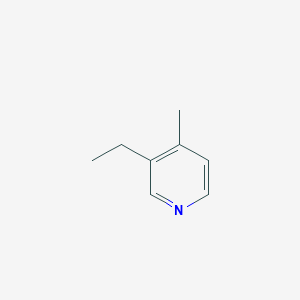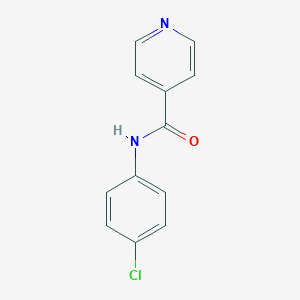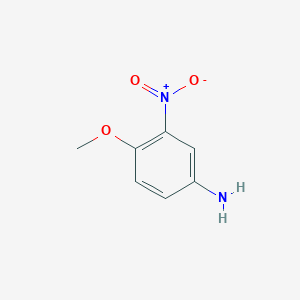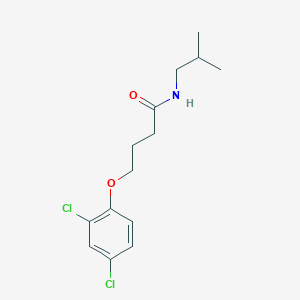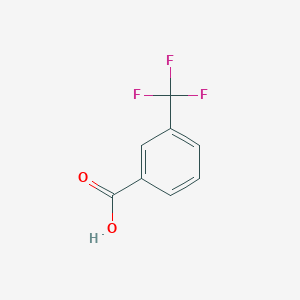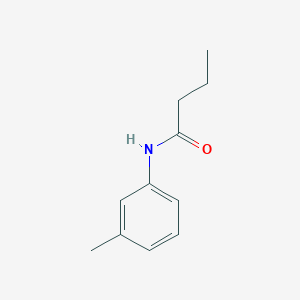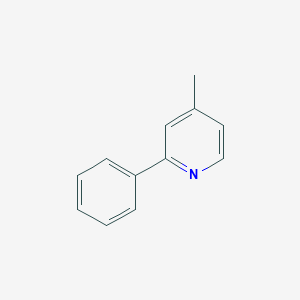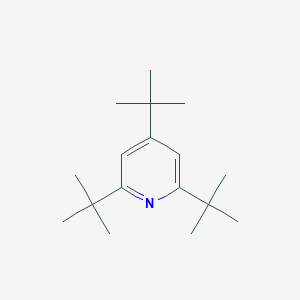
4-Chloro-3-(2-chloroethyl)-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2-chloroethyl)-2-methylquinoline is a chemical compound with the molecular formula C12H11Cl2N. It is a quinoline derivative and has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells.
生化学的および生理学的効果
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimalarial and antitubercular activity.
実験室実験の利点と制限
One of the advantages of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines at low concentrations. Additionally, it has been shown to have antimalarial and antitubercular activity, which makes it a potential candidate for the development of new drugs to treat these diseases. However, one of the limitations of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for the study of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline. One potential direction is the development of new drugs based on its structure for the treatment of cancer, malaria, and tuberculosis. Another potential direction is the investigation of its mechanism of action and the development of new compounds with improved potency and selectivity. Additionally, the study of its potential toxicity and the development of new methods to reduce its toxicity is also an important direction for future research.
合成法
The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline involves the reaction of 2-methylquinoline with 2-chloroethyl chloride and aluminum chloride in the presence of carbon tetrachloride. The reaction yields the desired product as a yellow crystalline solid with a melting point of 92-94°C.
科学的研究の応用
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. It has also been investigated for its potential use in the treatment of malaria and tuberculosis.
特性
CAS番号 |
57521-15-0 |
|---|---|
製品名 |
4-Chloro-3-(2-chloroethyl)-2-methylquinoline |
分子式 |
C12H11Cl2N |
分子量 |
240.12 g/mol |
IUPAC名 |
4-chloro-3-(2-chloroethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-8-9(6-7-13)12(14)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3 |
InChIキー |
PQDVRCSZKVSKGV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



